molecular formula C10H19NO3 B170155 tert-Butyl (4-oxopentyl)carbamate CAS No. 197358-56-8

tert-Butyl (4-oxopentyl)carbamate

Cat. No. B170155
M. Wt: 201.26 g/mol
InChI Key: TVPVDPOAWGNEJW-UHFFFAOYSA-N
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Description

“tert-Butyl (4-oxopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It has a molecular weight of 201.27 and is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl (4-oxopentyl)carbamate” were not found in the search results, tert-butyl carbamates are generally used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The InChI code for “tert-Butyl (4-oxopentyl)carbamate” is 1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .


Physical And Chemical Properties Analysis

“tert-Butyl (4-oxopentyl)carbamate” is a liquid at room temperature . It has a molecular weight of 201.27 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : tert-Butyl (4-oxopentyl)carbamate is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of such intermediates has been studied, revealing the relative substitution of the cyclopentane ring in these intermediates (Ober et al., 2004).

  • Isostructural Family Compounds : This compound belongs to an isostructural family with a general formula BocNHCH2CCCCX. In crystal structures of these compounds, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Photocatalytic and Reductive Applications

  • Photoredox-Catalyzed Cascade : tert-Butyl (4-oxopentyl)carbamate has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This establishes a new pathway for assembling 3-aminochromones under mild conditions, broadening the application of photocatalyzed protocols (Wang et al., 2022).

  • Intramolecular Reductive Amination : This compound is also used in the synthesis of chiral 2-substituted arylpyrrolidines via intramolecular reductive amination, catalyzed by iridium complexes (Zhou et al., 2019).

Synthesis of Other Derivatives

  • Synthesis of α-Aminated Methyllithium : tert-Butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles, useful in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).

  • Diels-Alder Reaction : The compound is involved in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, showing its application in complex organic synthesis (Padwa et al., 2003).

  • Pd-Catalyzed Amidation : It's used in Pd-catalyzed cross-coupling reactions with various aryl(Het) halides, highlighting its utility in the formation of diverse compounds (Qin et al., 2010).

  • Synthesis of Biologically Active Compounds : It serves as an important intermediate in synthesizing compounds like omisertinib (AZD9291), demonstrating its relevance in pharmaceutical research (Zhao et al., 2017).

Safety And Hazards

The safety information for “tert-Butyl (4-oxopentyl)carbamate” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(4-oxopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPVDPOAWGNEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-oxopentyl)carbamate

Synthesis routes and methods I

Procedure details

To a stirred solution of 11-3 (10.0 g, 40.5 mmol) and THF (200 ml) at 0° C. was added methylmagnesium bromide (27.0 ml, 91.0 mmol; 3M in ether) dropwise over 20 minutes. After 2.0 hours, 10% KHSO4 was added slowly. The mixture was extracted with EtOAc. The organic portion was washed with sat. NaHCO3, brine, and dried over MgSO4. Evaporative removal of the solvent gave 11-4 as a colorless oil.
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10 g
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27 mL
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 4-(tert-butoxycarbonyl-amino)butyric acid (1.00 g, 4.77 mmol) in dry CH3CN (24 mL) were added N,O-dimethyl-hydroxylamine hydrochloride (475 mg, 4.77 mmol), EDC.HCl (934 mg, 4.77 mmol), HOBt (658 mg, 4.77 mmol) and N-methylmorpholine (2.68 mL, 23.86 mmol) at rt. The reaction mixture was stirred at rt until completion of the reaction. The mixture was then concentrated under reduced pressure. The residue was redissolved in EA, successively washed with water, 10% aq. KHSO4, sat. aq. NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude material was dissolved in dry THF (20 mL) and treated with MeMgBr (3.0M solution in Et2O, 3.25 mL, 9.75 mmol) at 0° C. The reaction mixture was stirred at 0° C. until completion of the reaction. 10% Aq. KHSO4 was then carefully added, the layers separated and the aq. layer extracted with EA (3×). The combined org. extracts were successively washed with aq. sat. NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA 3:2) to give the title compound as a colorless oil. TLC:rf (3:2 hept-EA)=0.38.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
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24 mL
Type
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475 mg
Type
reactant
Reaction Step Two
Quantity
934 mg
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reactant
Reaction Step Two
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Quantity
658 mg
Type
reactant
Reaction Step Two
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2.68 mL
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reactant
Reaction Step Two
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3.25 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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